4-Cyclopropyl-2-fluoroaniline hydrochloride
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Overview
Description
4-Cyclopropyl-2-fluoroaniline hydrochloride is a chemical compound with the molecular formula C₉H₁₁ClFN and a molecular weight of 187.64 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and an aniline moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-cyclopropyl-2-fluoroaniline hydrochloride typically involves the reduction of 4-cyclopropyl-2-fluoro-1-nitrobenzene. One common method includes the use of powdered iron and ammonium chloride in a mixture of ethanol, tetrahydrofuran, and water under reflux conditions . This reaction yields 4-cyclopropyl-2-fluoroaniline, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
4-Cyclopropyl-2-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline moiety.
Common Reagents and Conditions: Typical reagents include palladium catalysts, boron reagents, and various oxidizing or reducing agents. Reaction conditions often involve specific solvents and temperature controls to optimize yields.
Scientific Research Applications
4-Cyclopropyl-2-fluoroaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic targets.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-2-fluoroaniline hydrochloride involves its interaction with various molecular targets. The aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable component in drug design .
Comparison with Similar Compounds
4-Cyclopropyl-2-fluoroaniline hydrochloride can be compared with other fluorinated anilines and cyclopropyl derivatives:
2-Fluoroaniline: Similar in structure but lacks the cyclopropyl group, leading to different reactivity and applications.
Cyclopropylamine: Contains the cyclopropyl group but lacks the fluorine atom and aniline moiety, resulting in distinct chemical behavior.
4-Fluoroaniline: Similar to 4-cyclopropyl-2-fluoroaniline but without the cyclopropyl group, affecting its chemical properties and uses.
Properties
IUPAC Name |
4-cyclopropyl-2-fluoroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-5-7(6-1-2-6)3-4-9(8)11;/h3-6H,1-2,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGCFLCMXXNGPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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